molecular formula C21H21N5O3 B12172929 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B12172929
M. Wt: 391.4 g/mol
InChI Key: LABZUPUQEZDERZ-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a structurally complex small molecule characterized by two key moieties: a 5-methoxyindole group and a pyrido[2,1-c][1,2,4]triazin-4-one system linked via a propanamide chain. The indole scaffold is substituted at the 3-position with an ethyl group bearing the propanamide side chain, while the pyridotriazine moiety introduces a planar, electron-deficient heterocyclic system. The compound’s synthesis likely involves coupling reactions similar to those described for related propanamide derivatives, such as the use of succinic anhydride and amines (as seen in ) .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3/c1-29-15-5-6-17-16(12-15)14(13-23-17)9-10-22-20(27)8-7-18-21(28)26-11-3-2-4-19(26)25-24-18/h2-6,11-13,23H,7-10H2,1H3,(H,22,27)

InChI Key

LABZUPUQEZDERZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple steps, including the formation of the indole and pyridotriazine rings. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridotriazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Potential Bioactivity
Target Compound Indole-ethyl-pyridotriazin-propanamide 5-methoxyindol-3-yl, 4-oxo-pyridotriazine Not explicitly stated
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindol-4-one () Triazino-indole-pyrazole 4-bromophenyl, dihydroindolone Likely heterocyclic-targeted (e.g., kinase inhibition)
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () Triazolo-pyridazine-propanamide Methoxy, benzimidazole Possible nucleic acid interaction (rigid heterocycles)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide () Indole-propanamide-sulfonamide 4-chlorobenzoyl, methylsulfonyl COX inhibition (indomethacin analog)
N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides () Triazole-propanamide Varied amines Tautomerism-dependent activity

Key Observations:

Heterocyclic Diversity: The target compound’s pyridotriazine core distinguishes it from triazino-indole () and triazolo-pyridazine () systems. Pyridotriazine’s electron-withdrawing 4-oxo group may enhance binding to polar enzyme pockets compared to non-oxidized analogs .

Propanamide Linker Flexibility : The propanamide chain in the target compound likely confers conformational flexibility, akin to ’s triazole derivatives, which could improve target engagement .

Substituent Effects : The 5-methoxyindole group in the target compound contrasts with ’s 4-chlorobenzoyl substituent, suggesting divergent pharmacological targets (e.g., anti-inflammatory vs. kinase inhibition) .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are lacking, inferences can be drawn from analogs:

  • : The indomethacin analog (compound 50) exhibits COX inhibition due to its sulfonamide group, which enhances solubility and acidity.
  • : The triazolo-pyridazine derivative’s benzimidazole substituent may improve DNA intercalation or kinase binding, whereas the target’s pyridotriazine moiety could prioritize ATP-binding site interactions .
  • : Tautomerism in triazole-propanamides influences binding affinity; the target’s rigid pyridotriazine system may reduce tautomeric variability, enhancing specificity .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and biological properties, including antimicrobial and anticancer activities.

Molecular Structure and Synthesis

The compound's molecular formula is C21H21N5O3C_{21}H_{21}N_5O_3 with a molecular weight of approximately 391.42 g/mol. The structure features an indole moiety linked to a pyrido[2,1-c][1,2,4]triazin unit, which is significant for its biological activity.

Synthesis Overview:
The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Derivative: Starting with 5-methoxyindole, ethylation at the 3-position can be achieved using ethyl bromide in the presence of a base.
  • Pyrido[2,1-c][1,2,4]triazin Formation: This step may involve cyclization reactions that incorporate nitrogen heterocycles.
  • Coupling Reaction: The final step involves coupling the indole derivative with the triazin intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance:

  • Tested Against Bacteria: The compound was evaluated against various strains of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 128 µM without cytotoxic effects on mammalian cells .
CompoundMIC (µM)Target Bacteria
N-[2-(5-methoxyindolyl)ethyl]128S. aureus
Harmane derivative100E. coli

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study focusing on derivatives of indole and pyrido-triazine compounds demonstrated that modifications in the structure could enhance cytotoxicity against various cancer cell lines. The presence of the triazine ring was particularly noted to contribute to increased potency against breast cancer cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cellular signaling pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors associated with inflammatory responses or cancer progression.

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